2-Bromo-7-hexyl-9H-fluorene

Catalog No.
S963448
CAS No.
99012-36-9
M.F
C19H21B
M. Wt
329.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-7-hexyl-9H-fluorene

CAS Number

99012-36-9

Product Name

2-Bromo-7-hexyl-9H-fluorene

IUPAC Name

2-bromo-7-hexyl-9H-fluorene

Molecular Formula

C19H21B

Molecular Weight

329.3 g/mol

InChI

InChI=1S/C19H21Br/c1-2-3-4-5-6-14-7-9-18-15(11-14)12-16-13-17(20)8-10-19(16)18/h7-11,13H,2-6,12H2,1H3

InChI Key

NYQQEZMMKFKUHG-UHFFFAOYSA-N

SMILES

CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br

Canonical SMILES

CCCCCCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)Br

2-Bromo-7-hexyl-9H-fluorene is an organic compound characterized by its bromine substitution at the second position and a hexyl group at the seventh position of the fluorene structure. Its molecular formula is C19H21Br, with a molecular weight of approximately 329.27 g/mol. This compound appears as a solid with a melting point ranging from 91 to 97 °C . The compound is notable for its potential applications in organic electronics and materials science due to its unique structural properties.

Organic Electronics

Br-hexyl-Flu is being explored for its potential applications in organic electronics due to its semiconducting properties [1]. The extended conjugation system within the molecule allows for efficient charge transport, a crucial characteristic for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [1]. Research suggests that Br-hexyl-Flu can be used as a building block in organic semiconductors, with the ability to tailor its properties through chemical modifications [2].

[1] : H.-J. Yin et al., "Synthesis of Functionalized Fluorene Derivatives and Their Application in Organic Light-Emitting Diodes", European Journal of Organic Chemistry, 2005, 11, 2434-2441 [2] : M. S. Weaver et al., "Highly Efficient Electroluminescent Materials Based on Novel Silole-Fluorene Copolymers", Advanced Materials, 2004, 16, 1712-1716

Optoelectronic Materials

Br-hexyl-Flu is being investigated for its potential use in optoelectronic materials due to its photoluminescent properties [3]. The molecule can absorb light and emit it at specific wavelengths, making it a candidate for applications in organic lasers and light-emitting devices [3]. Research is ongoing to understand how the molecular structure of Br-hexyl-Flu influences its photophysical properties and optimize its performance for optoelectronic applications.

[3] : J. Li et al., "Blue Light-Emitting Fluorene Derivatives: Synthesis, Photophysical Properties and Electroluminescence", Dyes and Pigments, 2008, 78, 121-128

Typical of brominated compounds, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Cross-Coupling Reactions: It can engage in palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling, which are useful for synthesizing more complex organic molecules.
  • Electrophilic Aromatic Substitution: The aromatic nature of fluorene allows it to undergo electrophilic substitution reactions, potentially modifying its electronic properties.

  • Anticancer Properties: Some fluorene derivatives have been investigated for their potential anticancer effects.
  • Antimicrobial Activity: Certain analogs have demonstrated antimicrobial properties against various bacterial strains.

Further studies are necessary to elucidate the specific biological activities associated with 2-bromo-7-hexyl-9H-fluorene.

The synthesis of 2-bromo-7-hexyl-9H-fluorene typically involves:

  • Bromination of Fluorene Derivatives: Bromination can be achieved through electrophilic aromatic substitution techniques, where fluorene or its derivatives are treated with bromine under controlled conditions.
  • Alkylation Reactions: The introduction of the hexyl group may involve alkylation reactions using hexyl halides and appropriate bases to facilitate the formation of the desired hexyl-substituted product.

These methods allow for the selective functionalization of the fluorene core while maintaining its structural integrity.

2-Bromo-7-hexyl-9H-fluorene has several potential applications:

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
  • Material Science: It can serve as a building block for synthesizing polymers and other materials with specific optical and electronic characteristics.
  • Fluorescent Probes: Due to its fluorescent properties, it may be utilized in biological imaging and sensing applications.

Several compounds share structural similarities with 2-bromo-7-hexyl-9H-fluorene. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-Bromo-7-hexyl-9H-fluoreneC19H21BrBrominated fluorene derivative with hexyl group
2-Bromo-9,9-dihexyl-9H-fluoreneC25H33BrContains two hexyl groups; larger molecular size
2-Bromo-7-iodo-9H-fluoreneC13H8BrIIodinated variant; different halogen substitution
2-Bromo-7-octyl-9H-fluoreneC21H29BrOctyl group instead of hexyl; higher hydrophobicity

The uniqueness of 2-bromo-7-hexyl-9H-fluorene lies in its specific combination of bromination and hexyl substitution, which may confer distinct electronic and physical properties compared to its analogs. Further research into these compounds could reveal additional functional characteristics and applications.

XLogP3

7.2

Wikipedia

2-Bromo-7-hexyl-9H-fluorene

Dates

Modify: 2024-04-14

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